molecular formula C21H29ClN4O2 B2499362 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride CAS No. 1189689-13-1

2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B2499362
CAS No.: 1189689-13-1
M. Wt: 404.94
InChI Key: SPDBOKLEMOBUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the piperazinyl and pyridazinyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other cellulose biosynthesis inhibitors such as isoxaben and thiazolidinone derivatives. What sets 2-Phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)butan-1-one hydrochloride apart is its unique mode of action and its ability to specifically target the cellulose synthase catalytic subunit gene CESA3. This specificity makes it a valuable tool for studying cellulose biosynthesis and developing new applications .

Properties

IUPAC Name

2-phenyl-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2.ClH/c1-3-16-27-20-11-10-19(22-23-20)24-12-14-25(15-13-24)21(26)18(4-2)17-8-6-5-7-9-17;/h5-11,18H,3-4,12-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDBOKLEMOBUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C(CC)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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